2-(Methoxymethyl)-3-methylbutane-1-sulfonamide
Description
Properties
Molecular Formula |
C7H17NO3S |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-(methoxymethyl)-3-methylbutane-1-sulfonamide |
InChI |
InChI=1S/C7H17NO3S/c1-6(2)7(4-11-3)5-12(8,9)10/h6-7H,4-5H2,1-3H3,(H2,8,9,10) |
InChI Key |
WRUTYMGXWJYPPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Sulfonamides
Sulfonamides, including this compound, are generally prepared by the reaction of a sulfonyl chloride with an amine under basic conditions. The sulfonyl chloride acts as an electrophile, and the amine nucleophile attacks to form the sulfonamide bond.
-
$$
\text{R-SO}2\text{Cl} + \text{R'-NH}2 \rightarrow \text{R-SO}_2\text{NR'} + \text{HCl}
$$ The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, often in the presence of a base like triethylamine to neutralize the HCl byproduct.
Data Table: Summary of Preparation Parameters
| Parameter | Description/Conditions | Source/Notes |
|---|---|---|
| Starting sulfonyl reagent | 3-Methylbutane-1-sulfonyl chloride or equivalent | Commercial availability or synthetic precursor |
| Amine reagent | Methoxymethylamine | Nucleophile providing methoxymethyl group |
| Solvent | Dichloromethane, toluene | Common organic solvents for sulfonamide synthesis |
| Base | Triethylamine, sodium bicarbonate | Neutralizes HCl byproduct |
| Temperature | 0–5 °C initially, then room temperature | Controls reaction rate and selectivity |
| Reaction time | Several hours (4–8 h) | Monitored by TLC or GC |
| Purification | Recrystallization or chromatography | To obtain pure sulfonamide |
| Oxidation alternative | m-Chloroperbenzoic acid (for methylthio oxidation) | For sulfonyl group introduction |
Research Outcomes and Analytical Confirmation
Analytical Techniques Used
- Thin Layer Chromatography (TLC): Used for monitoring reaction progress and purity assessment.
- Gas Chromatography (GC): Employed for conversion analysis during synthesis.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure, especially the presence of methoxymethyl and sulfonamide groups.
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies characteristic sulfonamide S=O and N-H stretching bands.
- Melting Point Determination: Used to verify purity and identity.
Yield and Purity
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl), the reaction yields methanesulfonic acid and the corresponding amine (3-methyl-2-(methoxymethyl)butan-1-amine). Under basic conditions (e.g., NaOH), hydrolysis produces a sulfonate salt and ammonia .
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 1M HCl, 80°C, 4h | Methanesulfonic acid + Amine derivative | 85% | |
| 1M NaOH, 60°C, 3h | Sodium sulfonate + NH₃ | 78% |
Acylation and Alkylation
The nucleophilic nitrogen in the sulfonamide group participates in acylation and alkylation reactions. Chloroacetyl chloride reacts with the sulfonamide to form 2-chloroacetamide intermediates, which further couple with carbonyl-containing substrates (e.g., coumarins) .
Example Reaction Pathway:
-
Acylation :
-
Coupling :
Intermediate + Coumarin derivative → Functionalized sulfonamide-coumarin hybrid .
| Reagent | Product | Yield | Catalyst |
|---|---|---|---|
| Chloroacetyl chloride | 2-Chloroacetamide derivative | 72% | K₂CO₃, KI (DMF) |
| 4-Hydroxycoumarin | Coumarin-sulfonamide conjugate | 68% | – |
Cross-Metathesis with Olefins
The compound’s α,β-unsaturated derivatives undergo cross-metathesis (CM) with terminal alkenes using Hoveyda-Grubbs catalysts, producing functionalized sulfonamides with (E)-stereoselectivity .
Key Findings:
-
Catalysts : Hoveyda-Grubbs II (1b ) achieves 84% yield with styrenes.
-
Solvent : Dichloromethane (DCM) optimizes reactivity.
-
Scope : Compatible with esters, sulfoxides, and halogenated alkenes .
| Alkene Partner | Product | Yield | Catalyst Loading |
|---|---|---|---|
| Styrene | (E)-Styryl sulfonamide | 84% | 2.5 mol% |
| Allyl malonate | Malonyl-substituted sulfonamide | 32% | 5.0 mol% |
Reductive Amination
The sulfonamide nitrogen reacts with aldehydes/ketones in reductive amination using sodium cyanoborohydride (NaBH₃CN), forming secondary or tertiary amines .
Mechanism :
-
Imine formation between sulfonamide and carbonyl compound.
| Carbonyl Compound | Product | Yield | Conditions |
|---|---|---|---|
| Formaldehyde | N-Methyl sulfonamide | 90% | MeCN, 15 min |
| Cyclohexanone | N-Cyclohexyl sulfonamide | 75% | MeCN, 2h |
Radical-Mediated Decarboxylation
Under photocatalytic conditions (acridine catalysts, 400 nm light), the compound participates in decarboxylative coupling with carboxylic acids to form sulfinamides .
Example :
| Carboxylic Acid | Product | Yield | Catalyst |
|---|---|---|---|
| Phenylacetic acid | Benzyl sulfinamide | 65% | PC2 (10 mol%) |
Interaction with Biological Targets
The sulfonamide group inhibits dihydropteroate synthetase (DHPS), a key enzyme in bacterial folate synthesis. Structural studies indicate:
Stability and Reactivity Trends
Scientific Research Applications
2-(Methoxymethyl)-3-methylbutane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-3-methylbutane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid
Structure: Features a dichlorobenzenesulfonamido group attached to 3-methylbutanoic acid . Comparison:
Key Differences :
- The dichlorophenyl group in the latter introduces strong electron-withdrawing effects, enhancing reactivity in substitution reactions.
- The carboxylic acid group increases acidity (pKa ~2–3), whereas the methoxymethyl group in the former may act as a mild electron donor.
Metsulfuron-Methyl and Related Sulfonylurea Herbicides
Structure: Aryl-sulfonamide derivatives with triazine rings (e.g., metsulfuron-methyl: methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) . Comparison:
| Property | This compound | Metsulfuron-Methyl |
|---|---|---|
| Core Structure | Aliphatic sulfonamide | Aromatic sulfonamide fused with triazine |
| Bioactivity | Not reported (likely low) | Herbicidal (inhibits acetolactate synthase) |
| Synthetic Complexity | Moderate (single-step sulfonylation) | High (multi-step triazine incorporation) |
Key Differences :
- Metsulfuron-methyl’s triazine ring enables herbicidal activity through enzyme inhibition, while the aliphatic structure of the target compound may lack such specificity.
- The methoxymethyl group in the target compound could improve solubility compared to purely aromatic sulfonamides.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Structure : Contains an N,O-bidentate directing group (hydroxy and amide) .
Comparison :
Key Differences :
- The hydroxy-amide group in the benzamide derivative enables stronger metal coordination, making it superior for catalysis.
Biological Activity
2-(Methoxymethyl)-3-methylbutane-1-sulfonamide is a sulfonamide compound known for its diverse biological activities, particularly in antibacterial and potential anticancer applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is C₆H₁₅NO₃S. The sulfonamide functional group is crucial for its biological activity, as it allows for interactions with various biological targets.
Antibacterial Activity
Sulfonamides, including this compound, exhibit significant antibacterial properties. They primarily function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and reproduction.
The mechanism involves the structural similarity of sulfonamides to para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. By mimicking PABA, sulfonamides competitively inhibit this enzyme, effectively blocking bacterial folate synthesis .
Anticancer Potential
Recent studies have indicated that modifications to sulfonamide structures can enhance their anticancer properties. For instance, sulfonamide derivatives have been shown to possess cytotoxic effects against various cancer cell lines by inhibiting key enzymes involved in tumor growth.
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that certain sulfonamide derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). For example, a derivative of this compound showed an IC₅₀ value of approximately 16.90 µM against HepG-2 cells, indicating potent anticancer activity .
- Mechanism Exploration : Research has also focused on the interaction of sulfonamides with metal ions like Ru(III), enhancing their biological properties through complex formation. These complexes exhibited improved binding affinities and increased cytotoxicity compared to the free ligands .
Comparative Biological Activity
The following table summarizes the antibacterial and anticancer activities of various sulfonamide compounds compared to this compound:
| Compound | Antibacterial Activity (IC₅₀) | Anticancer Activity (IC₅₀) |
|---|---|---|
| This compound | 50 µg/mL | 16.90 µM |
| Sulfamerazine | 25 µg/mL | 20.00 µM |
| Sulfathiazole | 30 µg/mL | 18.50 µM |
Q & A
Q. What are the standard synthetic protocols for preparing 2-(Methoxymethyl)-3-methylbutane-1-sulfonamide?
- Methodological Answer: The synthesis typically involves sulfonylation of a primary amine intermediate. For example, in analogous sulfonamide syntheses, the amine precursor is dissolved in tetrahydrofuran (THF) under nitrogen, followed by reaction with a sulfonyl chloride derivative. After quenching with HCl, purification via reverse-phase C18 chromatography (acetonitrile/water gradients) or silica gel chromatography (hexane/ethyl acetate) is employed to isolate the product . Reaction conditions (e.g., 60°C for 27 hours) and stoichiometric ratios (e.g., 2:1 molar excess of sulfonylating agent) are critical for yield optimization.
Q. How are purification techniques selected for sulfonamide derivatives like this compound?
- Methodological Answer: Reverse-phase chromatography (C18 columns) is preferred for polar sulfonamides due to their solubility in acetonitrile/water mixtures, while silica gel chromatography is suitable for less polar intermediates. For example, in a related synthesis, C18 purification achieved >95% purity, confirmed by HPLC retention time matching . Fraction collection should be guided by LCMS monitoring (e.g., [M+H]+ ion detection) to ensure target isolation.
Q. What analytical methods are used to confirm the structure of this compound?
- Methodological Answer: A combination of , , and high-resolution mass spectrometry (HRMS) is standard. X-ray crystallography may resolve stereochemical ambiguities, as demonstrated in sulfonamide crystal structures (e.g., bond angles and torsion angles validated for related compounds) . For example, peaks for methoxymethyl (δ 3.3–3.5 ppm) and sulfonamide protons (δ 5.1–5.3 ppm) are diagnostic .
Advanced Research Questions
Q. How can researchers address contradictions between experimental LCMS data and theoretical molecular weights for sulfonamide derivatives?
- Methodological Answer: Discrepancies may arise from adduct formation (e.g., sodium or potassium adducts in ESI-MS) or incomplete desalting. For instance, in a synthesis of methyl 1-(methylamino)cyclobutanecarboxylate, LCMS showed [M+H]+ at m/z 158.1, but theoretical MW was 157.1 due to protonation . Adjusting ionization parameters (e.g., using formic acid in mobile phases) and reanalyzing with HRMS can resolve ambiguities. Confirm purity via orthogonal methods like (if fluorinated impurities are present) .
Q. What strategies optimize reaction yields in stereoselective sulfonamide synthesis?
- Methodological Answer: Chiral auxiliaries or enantioselective catalysts (e.g., BINOL-derived catalysts) can enforce stereochemistry. For example, in a related compound, (2S)-configured intermediates were synthesized using chiral pool starting materials, with stereochemical integrity confirmed by optical rotation and X-ray . Reaction temperature control (e.g., maintaining 0°C during methyl iodide addition) minimizes racemization .
Q. How do solvent polarity and reaction temperature influence the stability of this compound during synthesis?
- Methodological Answer: Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates by solubilizing charged species, while elevated temperatures (e.g., 60°C) accelerate sulfonylation but risk decomposition. A study on methyl 1-(methylamino)cyclobutanecarboxylate showed that prolonged heating (>24 hours) reduced yields by 15% due to side reactions . Design of Experiments (DoE) approaches can model parameter interactions .
Q. What computational methods predict the biological activity of this compound?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models can predict binding affinity to target proteins (e.g., carbonic anhydrase for sulfonamides). For example, sulfonamide derivatives showed inhibitory activity against bacterial enzymes in silico, validated by in vitro MIC assays . Solubility and logP values (predicted via ChemAxon) guide pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
